4-Difluoromethyl-[1,3]dioxolan-2-one 4-Difluoromethyl-[1,3]dioxolan-2-one
Brand Name: Vulcanchem
CAS No.: 186098-91-9
VCID: VC21313574
InChI: InChI=1S/C4H4F2O3/c5-3(6)2-1-8-4(7)9-2/h2-3H,1H2
SMILES: C1C(OC(=O)O1)C(F)F
Molecular Formula: C4H4F2O3
Molecular Weight: 138.07 g/mol

4-Difluoromethyl-[1,3]dioxolan-2-one

CAS No.: 186098-91-9

Cat. No.: VC21313574

Molecular Formula: C4H4F2O3

Molecular Weight: 138.07 g/mol

* For research use only. Not for human or veterinary use.

4-Difluoromethyl-[1,3]dioxolan-2-one - 186098-91-9

Specification

CAS No. 186098-91-9
Molecular Formula C4H4F2O3
Molecular Weight 138.07 g/mol
IUPAC Name 4-(difluoromethyl)-1,3-dioxolan-2-one
Standard InChI InChI=1S/C4H4F2O3/c5-3(6)2-1-8-4(7)9-2/h2-3H,1H2
Standard InChI Key ZMECTHNQTVQYSB-UHFFFAOYSA-N
SMILES C1C(OC(=O)O1)C(F)F
Canonical SMILES C1C(OC(=O)O1)C(F)F

Introduction

Chemical Structure and Basic Properties

4-Difluoromethyl- dioxolan-2-one is a fluorinated heterocyclic compound featuring a five-membered dioxolane ring with a carbonyl group and a difluoromethyl substituent. This compound belongs to the broader class of cyclic carbonates, which have gained significant attention in various scientific and industrial applications.

Physical and Chemical Properties

The compound is characterized by the following properties:

PropertyValue
CAS Number186098-91-9
Molecular FormulaC₄H₄F₂O₃
Molecular Weight138.07 g/mol
Physical StateNot specified in available data
Commercial AvailabilityAvailable in research quantities

The presence of the difluoromethyl group (-CHF₂) significantly influences the compound's chemical behavior, particularly its reactivity and stability. The two fluorine atoms impart unique electronic properties due to their high electronegativity, which can alter the electron distribution within the molecule .

QuantityPrice
250 mg799.00 €
1 g1,459.00 €

This pricing structure suggests that the compound is primarily used in specialized research applications rather than large-scale industrial processes .

Synthesis Methods

Direct Fluorination Approaches

The synthesis of 4-Difluoromethyl- dioxolan-2-one can be approached through various methods, with direct fluorination being one potential route. Direct fluorination techniques using microreactors have become increasingly important for the preparation of fluorinated organic compounds .

The use of microreactor technology for fluorination reactions offers several advantages, including:

  • Improved heat dissipation

  • Better control of reaction parameters

  • Enhanced safety when handling reactive fluorinating agents

  • Increased reaction efficiency and selectivity

Fluorination of Carbonate Precursors

One potential synthetic pathway involves the fluorination of cyclic carbonate precursors such as ethylene carbonate or propylene carbonate. Research has shown that these carbonates can serve as substrates for fluorination reactions, potentially leading to fluorinated derivatives including difluoromethyl-substituted variants .

For instance, the fluorination of propylene carbonate has been investigated using various reaction conditions:

Reactor TypeTemperatureFluorine ConcentrationConversion
MicroreactorControlled temperatureDiluted F₂ gasVariable depending on conditions

While these specific studies primarily focused on other fluorination products, the methodologies could potentially be adapted for the synthesis of 4-Difluoromethyl- dioxolan-2-one .

Chemical Reactivity

Influence of Difluoromethyl Group

The difluoromethyl group (-CHF₂) significantly influences the reactivity profile of 4-Difluoromethyl- dioxolan-2-one compared to its monofluorinated counterpart. The presence of two fluorine atoms creates distinct electronic effects that can alter the compound's behavior in various chemical transformations.

The difluoromethyl group exhibits unique properties:

  • Increased acidity of the remaining hydrogen atom

  • Modified lipophilicity compared to both non-fluorinated and monofluorinated analogs

  • Enhanced metabolic stability in biological systems

  • Altered hydrogen bonding capabilities

These properties make difluoromethyl-containing compounds particularly interesting in medicinal chemistry and materials science applications.

Applications

Electrochemical Applications

Fluorinated cyclic carbonates, including difluoromethyl derivatives, have attracted significant interest in electrochemical applications, particularly as electrolyte components or additives in lithium-ion batteries. While specific data on 4-Difluoromethyl- dioxolan-2-one is limited, related fluorinated carbonates have demonstrated promising properties in this field.

The presence of fluorine atoms can enhance several important characteristics:

  • Improved solid electrolyte interphase (SEI) formation

  • Enhanced cycling efficiency

  • Better thermal stability

  • Modified electrochemical stability windows

These properties make fluorinated carbonates valuable components in advanced battery technologies, suggesting potential applications for 4-Difluoromethyl- dioxolan-2-one in this field.

Pharmaceutical Research

The difluoromethyl group has gained prominence in medicinal chemistry as a bioisostere with unique properties. Compounds containing this functional group often exhibit:

  • Enhanced metabolic stability

  • Modified lipophilicity profiles

  • Unique hydrogen bonding capabilities

  • Special binding interactions with target proteins

These characteristics suggest that 4-Difluoromethyl- dioxolan-2-one may have potential applications in pharmaceutical research, either as a building block for more complex bioactive molecules or potentially as a pharmacophore in its own right.

Synthetic Building Block

4-Difluoromethyl- dioxolan-2-one represents a valuable fluorinated building block for organic synthesis. The combination of the reactive cyclic carbonate structure with the difluoromethyl group provides multiple handles for further functionalization, making it useful in the synthesis of more complex fluorinated compounds.

The relatively high commercial price of this compound (799.00 € for 250 mg) suggests its specialized nature and value in research applications .

Comparison with Related Compounds

Comparison with Monofluorinated Analog

The chemical and physical properties of 4-Difluoromethyl- dioxolan-2-one differ significantly from its monofluorinated counterpart, 4-(Fluoromethyl)-1,3-dioxolan-2-one (CAS: 127213-73-4):

Property4-Difluoromethyl- dioxolan-2-one4-(Fluoromethyl)-1,3-dioxolan-2-one
Molecular FormulaC₄H₄F₂O₃C₄H₅FO₃
Molecular Weight138.07 g/mol120.08 g/mol
CAS Number186098-91-9127213-73-4
Fluorine ContentTwo F atomsOne F atom

The additional fluorine atom in 4-Difluoromethyl- dioxolan-2-one significantly alters its chemical and biological properties compared to the monofluorinated analog. These differences include altered electronic distribution, modified hydrogen bonding capabilities, and potentially different metabolic profiles in biological systems.

Comparison with Non-Fluorinated Analog

When compared to the non-fluorinated parent compound, 4-Methyl-1,3-dioxolan-2-one, the incorporation of fluorine atoms results in:

  • Increased acidity of the methyl hydrogen(s)

  • Modified lipophilicity

  • Different metabolic stability profiles

  • Altered electronic characteristics of the entire molecule

These differences highlight the unique properties that fluorination imparts to organic molecules and underscore the value of fluorinated compounds in various research and application contexts.

Current Research Trends

Research involving fluorinated cyclic carbonates, including compounds like 4-Difluoromethyl- dioxolan-2-one, is advancing in several directions:

  • Development of improved synthetic methodologies for selective fluorination

  • Investigation of applications in energy storage technologies

  • Exploration of biological activities and pharmaceutical applications

  • Utilization as building blocks in materials science

Microreactor technology represents a promising approach for the synthesis of fluorinated compounds, offering improved safety, efficiency, and selectivity compared to traditional batch reactions .

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